molecular formula C3BrClINS B13042917 4-Bromo-2-chloro-5-iodothiazole

4-Bromo-2-chloro-5-iodothiazole

Cat. No.: B13042917
M. Wt: 324.37 g/mol
InChI Key: DQABICFDDLQMPK-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-iodothiazole is a heterocyclic compound that contains bromine, chlorine, and iodine atoms attached to a thiazole ring. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of multiple halogens in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-iodothiazole typically involves the halogenation of a thiazole precursor. One common method is the sequential halogenation of 2-aminothiazole. The process begins with the bromination of 2-aminothiazole to form 4-bromo-2-aminothiazole. This intermediate is then chlorinated to yield 4-bromo-2-chloro-2-aminothiazole. Finally, iodination of this compound produces this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-iodothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace halogen atoms.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-5-iodothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-iodothiazole depends on its specific application. In biochemical studies, the compound can interact with various molecular targets, such as enzymes or receptors, through its halogen atoms and thiazole ring. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorothiazole: Lacks the iodine atom, making it less versatile in certain reactions.

    2-Chloro-5-iodothiazole: Lacks the bromine atom, affecting its reactivity and applications.

    4-Iodo-2-chlorothiazole: Similar structure but different halogen arrangement, leading to distinct chemical properties.

Uniqueness

4-Bromo-2-chloro-5-iodothiazole is unique due to the presence of three different halogens, which provides a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives and complex molecules.

Properties

Molecular Formula

C3BrClINS

Molecular Weight

324.37 g/mol

IUPAC Name

4-bromo-2-chloro-5-iodo-1,3-thiazole

InChI

InChI=1S/C3BrClINS/c4-1-2(6)8-3(5)7-1

InChI Key

DQABICFDDLQMPK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Cl)I)Br

Origin of Product

United States

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